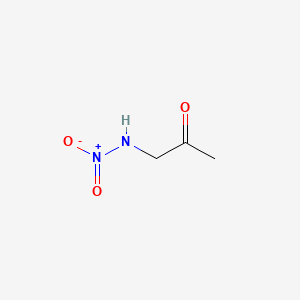

2-Propanone, 1-(nitroamino)-

CAS No.:

Cat. No.: VC18544792

Molecular Formula: C3H6N2O3

Molecular Weight: 118.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C3H6N2O3 |

|---|---|

| Molecular Weight | 118.09 g/mol |

| IUPAC Name | N-(2-oxopropyl)nitramide |

| Standard InChI | InChI=1S/C3H6N2O3/c1-3(6)2-4-5(7)8/h4H,2H2,1H3 |

| Standard InChI Key | CXWGXWCRRRODLP-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)CN[N+](=O)[O-] |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

1-(Nitroamino)acetone consists of a propanone backbone (CH₃-C(O)-CH₃) with a nitroamino substituent (-NHNO₂) replacing one methyl hydrogen. The nitroamino group introduces significant polarity and hydrogen-bonding capacity, influencing solubility and reactivity. Quantum mechanical calculations for analogous nitroamines suggest a planar nitro group (N-NO₂) with partial double-bond character (N-N bond length ~1.33 Å) and a weak acidic NH proton (pKa ~6) .

Table 1: Key Structural Parameters

Synthesis and Preparation

Historical Methods from Primary Nitroamine Chemistry

The synthesis of 1-(nitroamino)acetone can be inferred from classical nitroamine preparation routes:

Nitrolysis of Mannich Bases

Mannich bases (R₂N-CH₂-C(O)-R') react with nitric acid to yield nitroamines via nitrolysis. For 1-(nitroamino)acetone, a hypothetical Mannich precursor (e.g., CH₃-C(O)-CH₂-NH-CH₂Ph) would undergo nitrolysis to replace the amine with -NHNO₂ . Yields depend on the stability of intermediates, with reported efficiencies of 40–60% for analogous aliphatic nitroamines .

Hydrolysis of Nitroiminoimidazolidinones

Cyclic nitroiminoimidazolidinones, when treated with aqueous alkali, cleave to linear nitroamines . While this method is documented for ethylenebisnitroamines, adapting it to 1-(nitroamino)acetone would require designing a precursor with a ketone-compatible backbone.

Modern Pharmaceutical Synthesis Insights

Patent literature on argatroban intermediates reveals advanced peptide coupling techniques for introducing nitroamino groups . For example, ethyl 4-methylpiperidine-2-carboxylate derivatives are coupled with N-Boc-N'-nitro-L-arginine under carbodiimide activation . Adapting such methods could enable stereocontrolled synthesis of 1-(nitroamino)acetone derivatives.

Physical and Spectroscopic Properties

Thermodynamic Properties

Primary nitroamines exhibit low melting points due to weak intermolecular forces. Methylnitroamine (m.p. 38°C) and ethylnitroamine (m.p. 6°C) suggest 1-(nitroamino)acetone is likely a liquid or low-melting solid (<50°C) .

Table 2: Predicted Physical Properties

| Property | Value | Basis |

|---|---|---|

| Melting point | 20–40°C | Analogy to |

| Boiling point | 120–140°C (dec.) | Estimated from volatility |

| Solubility in H₂O | Moderate (5–10 g/100 mL) | Polar functional groups |

| pKa (NHNO₂) | ~6.0 |

Infrared Spectroscopy

Nitroamines show distinct IR absorptions:

Nuclear Magnetic Resonance

-

¹H NMR: NH proton at δ 6.5–7.5 ppm (broad, exchangeable); ketone CH₃ at δ 2.1–2.3 ppm .

-

¹³C NMR: Carbonyl C=O at δ 205–210 ppm; nitroamine-bearing C at δ 70–80 ppm .

Chemical Reactivity and Stability

Thermal Decomposition

Primary nitroamines decompose exothermically above 150°C, producing NOₓ, amines, and carbonyl compounds . For 1-(nitroamino)acetone, decomposition likely yields acetone, NH₃, and NO₂:

Differential thermal analysis (DTA) of ethylenebisnitroamine shows onset at 180°C , suggesting comparable stability for 1-(nitroamino)acetone.

Atmospheric Reactivity

Nitroamines react with OH radicals via H-abstraction. In 2-methyl-2-(nitroamino)-1-propanol (AMPNO₂), OH attack occurs at -CH₂- (70%), -NH- (24%), and -CH₃ (6%) . For 1-(nitroamino)acetone, analogous H-abstraction pathways would dominate:

H-Abstraction from -NHNO₂

Leads to nitramine radical intermediates, ultimately forming acetone and NO₂ :

H-Abstraction from Ketone Moiety

Generates resonance-stabilized radicals, potentially forming imines or aldehydes .

Applications and Practical Considerations

Pharmaceutical Intermediates

The patent demonstrates nitroamino groups’ utility in anticoagulant synthesis (e.g., argatroban). 1-(Nitroamino)acetone could serve as a precursor for β-nitroamino alcohols or heterocycles via condensation reactions.

Analytical and Detection Methods

Chromatographic Techniques

-

GC×GC-NCD: Effective for nitroamine detection via nitrogen chemiluminescence .

-

HPLC-MS: Reversed-phase C18 columns with ESI-MS/MS for quantification .

Spectroscopic Methods

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume